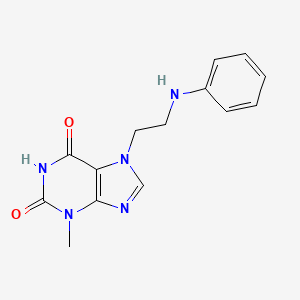
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione
描述
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of an anilinoethyl group attached to the purine ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
属性
IUPAC Name |
7-(2-anilinoethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)17-14(18)21)19(9-16-12)8-7-15-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCQDCPNDIPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine with 2-bromoethylbenzene under basic conditions to introduce the anilinoethyl group. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated purine derivatives.
科学研究应用
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins, potentially affecting cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to intercalate into DNA strands disrupts the normal function of the genetic material, making it a potential candidate for anticancer therapy.
相似化合物的比较
7-(2-Aminoethyl)-3-methylpurine-2,6-dione: Lacks the phenyl group, resulting in different biological activity.
7-(2-Anilinoethyl)-3-ethylpurine-2,6-dione: The ethyl group at position 3 alters its chemical properties and reactivity.
7-(2-Anilinoethyl)-3-methylxanthine: Similar structure but different functional groups, affecting its pharmacological profile.
Uniqueness: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


